molecular formula C8H10OS2 B12842170 5-Thiomethyl-2-methoxy-benzenethiol

5-Thiomethyl-2-methoxy-benzenethiol

Cat. No.: B12842170
M. Wt: 186.3 g/mol
InChI Key: MWTBGEISMVEHJC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylthio)benzenethiol is an organic compound with the molecular formula C8H10OS2. It is a sulfur-containing aromatic compound, characterized by the presence of both methoxy and methylthio groups attached to a benzene ring. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-(methylthio)benzenethiol can be synthesized through several methods:

    From 2-Methoxyphenol: The starting material, 2-methoxyphenol, undergoes a series of reactions including methylation and thiolation. The process involves the use of reagents such as methyl iodide and thiourea, followed by hydrolysis to yield the desired product.

    From 2-Methoxybenzene: Another route involves the direct thiolation of 2-methoxybenzene using sulfur and a reducing agent like zinc. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of 2-Methoxy-5-(methylthio)benzenethiol.

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-5-(methylthio)benzenethiol typically involves large-scale synthesis using optimized reaction conditions. The process includes:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and controlled synthesis process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylthio)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(methylthio)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylthio)benzenethiol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Molecular Pathways: It may interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzenethiol: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    2-Methoxythiophenol: Similar structure but different functional group positioning, affecting its reactivity and applications.

    2-Mercaptoanisole: Another sulfur-containing aromatic compound with distinct properties.

Uniqueness

2-Methoxy-5-(methylthio)benzenethiol is unique due to the presence of both methoxy and methylthio groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylbenzenethiol

InChI

InChI=1S/C8H10OS2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,10H,1-2H3

InChI Key

MWTBGEISMVEHJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC)S

Origin of Product

United States

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